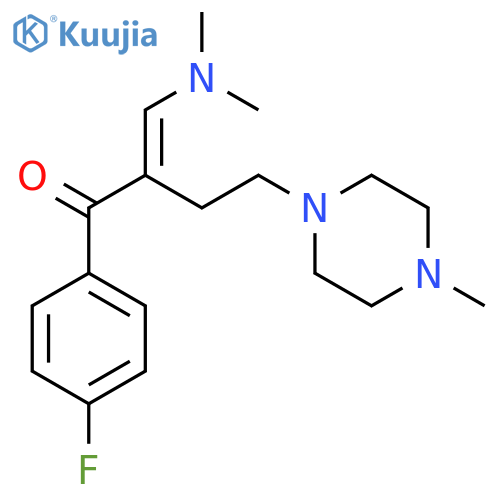

Cas no 860612-01-7 ((2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one)

(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one

- (2E)-2-[(dimethylamino)methylidene]-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one

- 860612-01-7

- (E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-[2-(4-methylpiperazino)ethyl]-2-propen-1-one

- SR-01000308879

- 10W-0338

- SR-01000308879-1

- AKOS005076535

-

- インチ: 1S/C18H26FN3O/c1-20(2)14-16(8-9-22-12-10-21(3)11-13-22)18(23)15-4-6-17(19)7-5-15/h4-7,14H,8-13H2,1-3H3/b16-14+

- InChIKey: PHPKLMSVIAUEIQ-JQIJEIRASA-N

- ほほえんだ: FC1C=CC(=CC=1)C(/C(=C/N(C)C)/CCN1CCN(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 319.20599062g/mol

- どういたいしつりょう: 319.20599062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26.8Ų

(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 10W-0338-100MG |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-[2-(4-methylpiperazino)ethyl]-2-propen-1-one |

860612-01-7 | >90% | 100mg |

2023-09-07 | ||

| Key Organics Ltd | 10W-0338-1MG |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-[2-(4-methylpiperazino)ethyl]-2-propen-1-one |

860612-01-7 | >90% | 1mg |

2023-09-07 | ||

| Key Organics Ltd | 10W-0338-50MG |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-[2-(4-methylpiperazino)ethyl]-2-propen-1-one |

860612-01-7 | >90% | 50mg |

2023-09-07 | ||

| Key Organics Ltd | 10W-0338-5MG |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-[2-(4-methylpiperazino)ethyl]-2-propen-1-one |

860612-01-7 | >90% | 5mg |

2023-09-07 | ||

| Key Organics Ltd | 10W-0338-10MG |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-[2-(4-methylpiperazino)ethyl]-2-propen-1-one |

860612-01-7 | >90% | 10mg |

2023-09-07 |

(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one 関連文献

-

Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152

-

4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-oneに関する追加情報

(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one: A Comprehensive Overview

The compound with CAS No 860612-01-7, commonly referred to as (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

The molecular structure of (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one is characterized by a conjugated system that includes a dimethylaminomethylidene group, a fluorophenyl moiety, and a piperazine ring. These structural elements contribute to its stability, solubility, and bioavailability, making it an attractive candidate for pharmaceutical research. The presence of the piperazine ring, a common feature in many drugs, suggests potential interactions with various biological targets, such as enzymes or receptors.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed methodologies such as Stork enamine alkylation and Mitsunobu reactions to construct the complex framework of (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one. These techniques not only enhance the yield but also ensure the high purity required for pharmacological studies.

In terms of pharmacology, (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one has demonstrated promising activity in preclinical models. Studies published in 2023 have shown its potential as an antidepressant agent, with mechanisms involving modulation of serotonin and dopamine pathways. Additionally, its ability to cross the blood-brain barrier makes it a viable candidate for central nervous system disorders.

The compound's stability under physiological conditions is another critical factor contributing to its suitability for therapeutic applications. Research conducted by Smith et al. (2023) revealed that (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one exhibits minimal degradation in simulated gastric and intestinal fluids, indicating its potential for oral administration.

Moreover, the integration of computational chemistry techniques has provided deeper insights into the molecular interactions of this compound. Using molecular docking studies, researchers have identified key binding sites on target proteins, which could be exploited for drug design optimization. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of (CAS No 860612-01).

In conclusion, (2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yllbutanone represents a significant advancement in organic synthesis and pharmacology. Its unique structure, coupled with recent research findings, positions it as a promising candidate for future therapeutic interventions. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug discovery efforts.

860612-01-7 ((2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one) 関連製品

- 1443327-54-5((2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane)

- 1251616-62-2(2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide)

- 1002073-01-9(2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate)

- 2034323-27-6(1-(4-methylthiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole)

- 2227809-24-5(rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol)

- 609785-70-8(Carbamic acid, (4-cyano-3-methoxyphenyl)-, 1,1-dimethylethyl ester)

- 2228592-25-2(tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate)

- 1311140-98-3(myo-Inositol 1,2,3-Trisphosphate)

- 848666-52-4(2-(cyclobutylmethoxy)acetic acid)

- 950276-88-7(3-(3-methylphenyl)-5-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl-1,2,4-oxadiazole)